(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. This compound has been extensively studied for its potential therapeutic applications in various diseases such as obesity, addiction, and neurological disorders.
Mechanism of Action
(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1) receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of the CB1 receptor by endocannabinoids or exogenous cannabinoids such as THC leads to various physiological effects such as appetite stimulation, pain relief, and euphoria. This compound blocks the activation of the CB1 receptor by endocannabinoids or exogenous cannabinoids, thereby reducing the physiological effects of CB1 receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce food intake and body weight gain, block the rewarding effects of drugs of abuse, and have potential therapeutic effects in neurological disorders. In humans, this compound has been shown to have potential therapeutic effects in diseases such as obesity, addiction, and neurological disorders.
Advantages and Limitations for Lab Experiments
(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for the CB1 receptor, its ability to block the rewarding effects of drugs of abuse, and its potential therapeutic effects in various diseases. The limitations include its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential for off-target effects.
Future Directions
There are several future directions for the research on (3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol. One direction is to further investigate its potential therapeutic effects in various diseases such as obesity, addiction, and neurological disorders. Another direction is to develop more potent and selective CB1 receptor antagonists with fewer side effects and better pharmacokinetic properties. Additionally, the development of CB1 receptor allosteric modulators and biased ligands could provide new therapeutic opportunities for the treatment of various diseases.
Synthesis Methods
(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol can be synthesized using a multi-step synthetic route starting from piperidine. The first step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The protected piperidine is then reacted with 3,4-dimethoxybenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide. Finally, the Boc group is removed using trifluoroacetic acid to yield this compound.
Scientific Research Applications
(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential therapeutic applications in various diseases such as obesity, addiction, and neurological disorders. In obesity, this compound has been shown to reduce food intake and body weight gain in animal models. In addiction, this compound has been shown to block the rewarding effects of drugs of abuse such as cocaine and heroin. In neurological disorders, this compound has been shown to have potential therapeutic effects in diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
(3S,4R)-1-(3,4-dimethoxyphenyl)sulfonyl-4-(hydroxymethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6S/c1-20-13-4-3-11(7-14(13)21-2)22(18,19)15-6-5-10(9-16)12(17)8-15/h3-4,7,10,12,16-17H,5-6,8-9H2,1-2H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGLTVIGHDYGQU-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C(C2)O)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC[C@@H]([C@@H](C2)O)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.